Eicosa-11,14,17-trienoic acid

Inflammation NF-κB signaling Nitric oxide

Eicosa-11,14,17-trienoic acid (ETA; also named 11,14,17-eicosatrienoic acid, 20:3 n-3) is a long-chain polyunsaturated fatty acid belonging to the omega‑3 family. It is a structural analogue of arachidonic acid (20:4 n-6), from which it differs by the absence of the Δ5 and Δ6 double bonds.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
Cat. No. B1208486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosa-11,14,17-trienoic acid
Synonyms11,14,17-eicosatrienoate
11,14,17-eicosatrienoic acid
11,14,17-eicosatrienoic acid, (Z,Z,Z)-isome
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCCCC(=O)O
InChIInChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)
InChIKeyAHANXAKGNAKFSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eicosa-11,14,17-trienoic Acid (20:3 n-3) for Research Procurement: Core Identity and Structural Profile


Eicosa-11,14,17-trienoic acid (ETA; also named 11,14,17-eicosatrienoic acid, 20:3 n-3) is a long-chain polyunsaturated fatty acid belonging to the omega‑3 family. It is a structural analogue of arachidonic acid (20:4 n-6), from which it differs by the absence of the Δ5 and Δ6 double bonds . In normal mammalian tissues, ETA represents less than 0.25% of total fatty acids and is formed from α‑linolenic acid (18:3 n-3) by elongase‑mediated carbon‑chain extension; it can be further desaturated to eicosapentaenoic acid (20:5 n-3) [1]. Commercial preparations are typically supplied at ≥98–99% purity (GC) and are intended exclusively for research use .

Why Generic Omega‑3 Substitution Fails for Eicosa-11,14,17-trienoic Acid: Metabolic and Pharmacological Non‑interchangeability


Eicosa-11,14,17-trienoic acid occupies a unique node in the omega‑3 biosynthetic pathway that is not replicated by its more abundant in‑class relatives. Unlike α‑linolenic acid (18:3 n-3), which lacks the 20‑carbon backbone required for direct eicosanoid‑pathway competition, and unlike eicosapentaenoic acid (20:5 n-3), which carries two additional double bonds and drives stronger anti‑inflammatory signalling, ETA serves as a selective substrate and inhibitor of specific elongases and desaturases . In RAW264.7 macrophages, ETA suppresses NF‑κB‑mediated NO production without affecting COX‑2 or PGE₂, whereas EPA suppresses both pathways, demonstrating that ETA and EPA cannot be freely interchanged even within the same n‑3 series [1]. Furthermore, ETA’s ability to inhibit aortic smooth‑muscle‑cell proliferation is not shared by its monoene or diene precursors [2]. These functional divergences mean that substituting ETA with a generic omega‑3 fatty acid will alter the experimental readout at the level of lipid‑mediator profile, enzyme specificity, and cellular response.

Quantitative Differentiation Evidence for Eicosa-11,14,17-trienoic Acid Against the Closest Comparators


NF‑κB/NO Pathway Suppression vs. EPA: Selective Anti‑Inflammatory Profile in RAW264.7 Macrophages

In a direct head‑to‑head comparison conducted in the same study, ETA (Δ11,14,17‑20:3) dose‑dependently suppressed LPS‑stimulated NF‑κB‑mediated nitric oxide (NO) production and iNOS expression in murine RAW264.7 macrophages, but did not suppress PGE₂ production or COX‑2 expression. By contrast, eicosapentaenoic acid (EPA, 20:5 n‑3) exerted a more potent anti‑inflammatory effect that extended also to PGE₂ and COX‑2 suppression [1]. ETA incorporation into phospholipids reached 33% of total fatty acids and reduced the proportion of total n‑6 PUFA by 30% and monounsaturated fatty acids (MUFA) by 60% [1].

Inflammation NF-κB signaling Nitric oxide Macrophage biology

Macrophage Phagocytosis Enhancement vs. Arachidonic Acid: In Vivo Rat Peritoneal Model

In a classic in‑vivo study, rats treated for 3 days with 11,14,17‑eicosatrienoic acid exhibited a significant enhancement in the percentage of peritoneal macrophages that phagocytosed fluorescent methacrylate microbeads, as quantified by fluorescence‑activated cell sorting (FACS II). The effect was comparable in direction and magnitude to that produced by arachidonic acid (20:4 n‑6). By contrast, prostaglandin E₂ (PGE₂) significantly decreased phagocytosis, and the prostaglandin synthesis inhibitor meclofenamate alone increased phagocytosis, indicating that the ETA effect operates through a PGE₂‑independent mechanism [1].

Phagocytosis Innate immunity Macrophage function Eicosanoid-independent mechanism

UV‑Induced Skin Damage Protection: Epidermal Thickness and MMP‑1 Suppression vs. Vehicle Control in Hairless Mice

In a hairless‑mouse model of acute UV irradiation (200 mJ/cm²), topical treatment with 1% ETA once daily for 3 days significantly attenuated UV‑induced epidermal thickening: epidermal thickness was reduced from 10.1 ± 0.38 µm (UV‑irradiated vehicle group) to 8.8 ± 0.20 µm (1% ETA group; P<0.01 vs. UV‑vehicle, n=8), and dermal thickness was reduced to 47.0 ± 1.52 µm (P<0.05 vs. UV‑vehicle) [1]. In a parallel human‑skin study, ETA inhibited matrix metalloproteinase‑1 (MMP‑1) expression after UV irradiation, and pharmacological inhibition of ETA synthesis using the elongase inhibitors EPTC and NA‑TCA increased MMP‑1 expression, confirming that endogenous ETA exerts a photoprotective effect in human epidermis [2].

Photoprotection Skin aging MMP-1 Dermatology research

Smooth‑Muscle‑Cell Proliferation Inhibition vs. Monoene/Diene Precursors in Aortic Cell Cultures

In a controlled cell‑culture study using aortic smooth‑muscle cells from prepubertal guinea pigs, 11,14,17‑eicosatrienoic acid inhibited cell proliferation, a property shared with 5,8,11‑eicosatrienoic acid, 8,11,14‑eicosatrienoic acid (DGLA), and arachidonic acid (5,8,11,14‑eicosatetraenoic acid). Critically, the monoene and diene precursors—9‑octadecenoic acid (oleic acid) and 9,12‑octadecadienoic acid (linoleic acid)—did not inhibit cell proliferation, establishing that the triene configuration (three double bonds on a C₂₀ backbone) is a structural determinant of anti‑proliferative activity [1]. The inhibition was not reversed by indomethacin, indicating a mechanism independent of cyclooxygenase‑derived prostaglandins.

Cell proliferation Vascular smooth muscle Atherosclerosis research Fatty acid metabolism

Competitive Enzyme Inhibition: Substrate‑Level Interference with Arachidonic Acid Metabolism

11,14,17‑Eicosatrienoic acid acts as a competitive substrate and inhibitor of enzymes that metabolise arachidonic acid. In enzyme‑catalysed reaction databases, ETA shows an IC₅₀ of 0.015 mM for substrate inhibition and produces 32% inhibition of arachidonic acid metabolism at 10 µM [1]. It competes with arachidonic acid for cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of arachidonic‑acid‑derived eicosanoids [2]. This competitive property is shared with other triene fatty acids but is not exhibited by the saturated or monoene fatty acids commonly used as negative controls.

COX inhibition Lipoxygenase Eicosanoid biosynthesis Enzyme kinetics

High‑Confidence Application Scenarios for Eicosa-11,14,17-trienoic Acid Based on Quantitative Differentiation Evidence


Selective NF‑κB Pathway Dissection Without COX‑2 Confounding in Macrophage Inflammation Models

Procure ETA instead of EPA when the experimental objective is to isolate the NF‑κB/iNOS signalling axis in LPS‑stimulated RAW264.7 or primary macrophages. As demonstrated by Chen et al. (2015), ETA suppresses NO and iNOS without affecting PGE₂ or COX‑2, enabling clean pathway dissection that EPA cannot provide due to its broader anti‑inflammatory activity [1].

PGE₂‑Independent Phagocytosis Enhancement in Innate‑Immunity Mechanistic Studies

Use ETA as a phagocytosis‑enhancing agent in rodent peritoneal‑macrophage models when the research question requires avoidance of pro‑inflammatory eicosanoid biosynthesis. The Fernández‑Repollet et al. (1982) study established that ETA enhances phagocytosis to a degree comparable to arachidonic acid, but through a mechanism independent of PGE₂ production [1].

Topical Photoprotection and Anti‑Photoaging Screening in UV‑Irradiated Skin Models

Apply ETA topically at 1% (w/v) in murine or human skin models exposed to acute UV radiation (200 mJ/cm²) to evaluate photoprotective efficacy. ETA reduces epidermal thickness by approximately 12.9% and suppresses MMP‑1, MMP‑13, IL‑1β, and COX‑2 expression in UV‑irradiated skin, as validated in two independent in‑vivo systems (Jin et al. 2010; Kim et al. 2010) [1][2].

Vascular Smooth‑Muscle Cell Anti‑Proliferative Assays Requiring Triene‑Specific Structural Determinants

Select ETA for aortic smooth‑muscle‑cell proliferation assays where the triene configuration is the key structural determinant of activity. The Cornwell & Panganamala (1979) study demonstrated that C₁₈ monoene and diene precursors are inactive, making ETA the appropriate omega‑3 triene control for differentiating structure‑activity relationships in vascular biology [1].

Quote Request

Request a Quote for Eicosa-11,14,17-trienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.